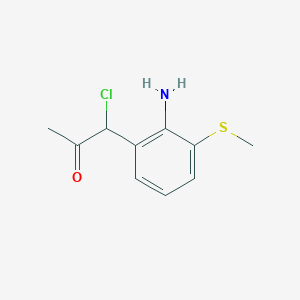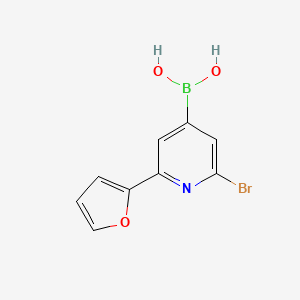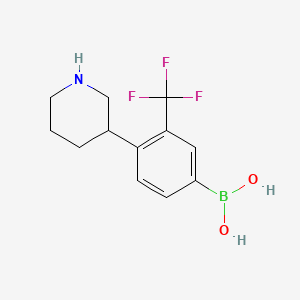
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)- is a complex organic compound with the molecular formula C19H38O4 This compound is a methyl ester derivative of pentadecanoic acid, featuring multiple functional groups including hydroxyl, methoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester involves several steps. One common method includes the esterification of pentadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The hydroxyl and methoxy groups are introduced through subsequent functionalization reactions, often involving selective protection and deprotection steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO) as solvent, elevated temperature.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique stereochemistry also plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl pentadecanoate: A simpler ester derivative of pentadecanoic acid without the additional functional groups.
Methyl laurate: Another fatty acid methyl ester with a shorter carbon chain.
Methyl stearate: A longer-chain fatty acid methyl ester.
Uniqueness
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester stands out due to its multiple functional groups and stereochemical complexity
属性
CAS 编号 |
102616-25-1 |
|---|---|
分子式 |
C19H38O4 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
methyl (2R,3S,6S,7S)-6-hydroxy-2-methoxy-3,7-dimethylpentadecanoate |
InChI |
InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1 |
InChI 键 |
YVKCBZZHPCUOMW-XLAORIBOSA-N |
手性 SMILES |
CCCCCCCC[C@H](C)[C@H](CC[C@H](C)[C@H](C(=O)OC)OC)O |
规范 SMILES |
CCCCCCCCC(C)C(CCC(C)C(C(=O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




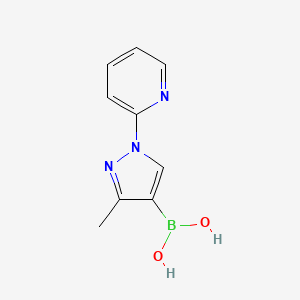

![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
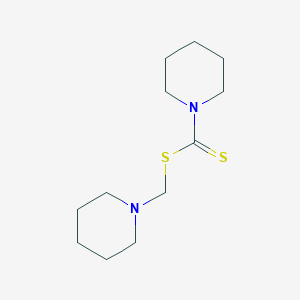
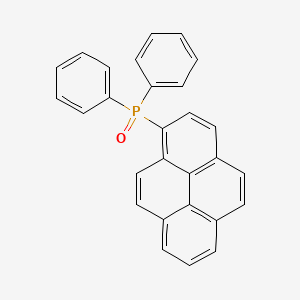
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
